3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Description
3-Methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a heterocyclic compound featuring a benzaldehyde core substituted with a methoxy group and a cyclopenta-thienopyrimidine moiety. The thienopyrimidine scaffold is a fused bicyclic system comprising a thiophene ring and a pyrimidine ring, which is further annulated with a cyclopentane ring.
Properties
IUPAC Name |
3-methoxy-4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-19-17(16-12-4-3-5-15(12)24-18(16)20-10)23-13-7-6-11(9-21)8-14(13)22-2/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHSWKBZCNAUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=C(C=C(C=C4)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the thienopyrimidine family, which includes derivatives with diverse substituents and fused rings. Below is a systematic comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s cyclopenta-thienopyrimidine core (6,7-dihydro-5H-cyclopenta ring) distinguishes it from simpler thienopyrimidines (e.g., tetrahydrobenzo-thienopyrimidine in ). In contrast, thiazolo-pyrimidine derivatives (e.g., compound 11b) replace the thiophene ring with a thiazole, altering electronic properties and bioactivity .
Functional Group Impact: The aldehyde group in the target compound provides a reactive site for further derivatization (e.g., Schiff base formation), unlike the cyanobenzylidene group in 11b, which contributes to π-π stacking interactions in receptor binding . Hydrazide/hydrazono substituents (e.g., 25b, 6a) are associated with antiviral or antimicrobial activities, whereas the target compound’s methoxy and aldehyde groups may favor interactions with hydrophobic enzyme pockets .
Biological Activity: Compound 25b exhibited anti-HCV activity (EC~50~ = 3.7 µM), attributed to its dihydroxybenzohydrazide group’s ability to chelate metal ions in viral proteases . The target compound’s aldehyde group could similarly interact with nucleophilic residues in enzymes. Thiazolo-pyrimidine 11b showed cytotoxicity against cancer cells (IC~50~ = 12.5 µM), suggesting that electron-withdrawing groups (e.g., cyano) enhance apoptotic signaling .
Q & A
Q. What are the standard synthetic protocols for preparing thienopyrimidine derivatives like 3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde?
Methodological Answer: Thienopyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React a cyclopenta-thienopyrimidine chloride (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine) with a benzaldehyde derivative under basic conditions (e.g., NaHCO₃/NaI) to form the ether linkage .
- Step 2: Purify intermediates using column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization (ethanol) .
- Step 3: Confirm regioselectivity via ¹H/¹³C NMR and mass spectrometry (MS) .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR): Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.5 ppm), and cyclopenta-thienopyrimidine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Elemental Analysis: Validate C, H, N percentages (e.g., C 56–58%, H 3–4%, N 16–22%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s cyclopenta-thienopyrimidine core?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation in ethanol or DMSO .
- Data Collection: Use SHELX programs (e.g., SHELXL) for refinement. SHELXTL is robust for small-molecule structures, even with twinned data .
- Analysis: Compare bond lengths (e.g., C-S in thiophene: ~1.70 Å) and dihedral angles with DFT-optimized models to confirm planarity of the fused ring system .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s anti-proliferative or antiviral potential?
Methodological Answer: SAR Design Framework:
| Substituent | Modification | Biological Assay |
|---|---|---|
| Methoxy group (C-3) | Replace with hydroxyl or halogen | Pancreatic cancer cell viability |
| Cyclopenta ring | Hydrogenate or introduce methyl | HCV replication inhibition (EC₅₀) |
| Benzaldehyde moiety | Vary substituents (e.g., nitro) | Antibacterial activity (MIC) |
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
- Replicate Experiments: Ensure consistent cell lines (e.g., MIA PaCa-2 for pancreatic cancer) and solvent controls (DMSO ≤0.1%) .
- Validate Purity: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility .
Q. What strategies optimize synthetic yields of the benzaldehyde-thienopyrimidine ether linkage?
Methodological Answer:
Q. How can bioavailability challenges be addressed for in vivo studies?
Methodological Answer:
Q. What green chemistry approaches apply to its synthesis?
Methodological Answer:
Q. How to assess environmental impacts of this compound using computational tools?
Methodological Answer:
Q. What methodologies validate the compound’s mechanism of action in cellular pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
